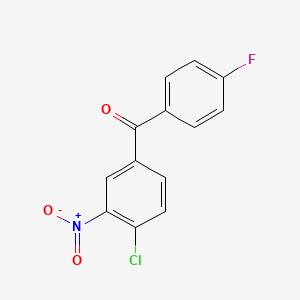

4-Chloro-4'-fluoro-3-nitrobenzophenone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-chloro-3-nitrophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFNO3/c14-11-6-3-9(7-12(11)16(18)19)13(17)8-1-4-10(15)5-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMMQWOIAMKUOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185356 | |

| Record name | 4-Chloro-4'-fluoro-3-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31431-16-0 | |

| Record name | (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31431-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-4'-fluoro-3-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-4'-fluoro-3-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-4'-fluoro-3-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 4 Chloro 4 Fluoro 3 Nitrobenzophenone

Reactivity of the Benzophenone (B1666685) Carbonyl Group

The carbonyl group in benzophenones serves as a key site for nucleophilic addition and redox reactions. Its reactivity in 4-Chloro-4'-fluoro-3-nitrobenzophenone is modulated by the electronic properties of the substituted phenyl rings.

The carbonyl group of this compound can be reduced to a secondary alcohol, forming (4-chlorophenyl)(4-fluoro-3-nitrophenyl)methanol. However, this transformation requires careful selection of reagents to avoid the simultaneous reduction of the highly susceptible nitro group. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the carbonyl and the nitro group, milder agents are preferred for chemoselectivity. masterorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄) is a common reagent for reducing ketones. scispace.com However, its selectivity in the presence of a nitro group can be condition-dependent. In some cases, NaBH₄ can reduce nitro groups, particularly when used with transition metal catalysts. scispace.com The CBS reduction (Corey-Bakshi-Shibata) is another method known for the enantioselective reduction of ketones, and studies on substituted benzophenones like p-methoxy-p′-nitrobenzophenone have been conducted, indicating its applicability to this class of compounds. acs.org

Complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) hydrocarbon is a more strenuous process, typically achieved through methods like the Clemmensen (using zinc-mercury amalgam in hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base at high temperatures) reductions. The acidic conditions of the Clemmensen reduction and the basic, nucleophilic nature of the Wolff-Kishner reduction would likely lead to side reactions involving the nitro and halogen groups.

As the subject compound is already a ketone, oxidation would involve cleavage of the carbon-carbon bond adjacent to the carbonyl. The Baeyer-Villiger oxidation is a notable reaction that transforms ketones into esters through treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent aryl groups.

The regioselectivity of the oxygen insertion depends on the relative migratory aptitude of the two aryl groups. Generally, the more electron-rich aryl group migrates preferentially. In this compound, the 4-fluorophenyl group is less deactivated than the 4-chloro-3-nitrophenyl group. Therefore, the 4-fluorophenyl group would be expected to migrate, yielding 4-fluorophenyl 4-chloro-3-nitrobenzoate as the primary product.

Halogen-Specific Reactivity and Substitution Reactions

The presence of two different halogen atoms on two distinct aromatic rings, both activated by electron-withdrawing groups, makes nucleophilic aromatic substitution (SNAr) a key transformation pathway.

Both the chlorine and fluorine atoms are potential leaving groups in SNAr reactions. The reaction is facilitated by the presence of the strongly electron-withdrawing nitro and carbonyl groups, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the halogens. For example, polyvinylamine has been used to functionalize fluoro-aromatic compounds like 4-fluorobenzophenone (B154158) via nucleophilic substitution. researchgate.net

The general scheme for this reaction is: Ar-X + Nu⁻ → Ar-Nu + X⁻ (where X = Cl or F, and Nu is a nucleophile)

The efficiency and site of substitution can be controlled by the choice of nucleophile, solvent, and reaction conditions.

In SNAr reactions, the rate-determining step is typically the attack of the nucleophile. The reactivity is governed by two main factors: the electronegativity of the halogen (which influences the polarization of the C-X bond) and its ability to act as a leaving group. Fluorine is the most electronegative halogen, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. The C-F bond is strong, but the fluoride (B91410) ion is a relatively poor leaving group in solution compared to chloride. However, in the context of SNAr, the attack of the nucleophile is often the slowest step, and the high polarization of the C-F bond often makes fluoroarenes more reactive than chloroarenes.

In this compound, the situation is complex:

The Chlorine Atom: It is on a ring activated by both a para-carbonyl group and a powerful ortho-nitro group.

The Fluorine Atom: It is on a ring activated only by a para-carbonyl group.

The presence of the strongly activating nitro group ortho to the chlorine atom significantly lowers the energy of the transition state for nucleophilic attack at that position. Studies on the related compound 3-chloro-4-fluoronitrobenzene (B104753) have shown that the fluorine atom is more readily displaced by nucleophiles. researchgate.net This is because the fluorine is para to the nitro group, which provides strong activation. In the case of this compound, the nitro group is ortho to the chlorine. Ortho and para positions are both strongly activated by a nitro group. Given that fluoride is generally a better leaving group in SNAr and the chlorine is sterically more hindered by the adjacent large benzoyl group, it is plausible that substitution could be directed towards the fluorine atom under certain conditions. However, the superior activation provided by the nitro group might favor substitution of the chlorine atom. The outcome is likely dependent on the specific nucleophile and reaction conditions. rsc.org

Transformations of the Nitro Group

The reduction of the aromatic nitro group is one of the most important and widely used transformations in organic synthesis, providing a route to aromatic amines. masterorganicchemistry.com This transformation is particularly valuable as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group. masterorganicchemistry.com Numerous methods exist for the selective reduction of a nitro group in the presence of other reducible functionalities like halogens and carbonyls. scispace.comnih.govorganic-chemistry.org

Common methods for the selective reduction of the nitro group in this compound to yield 3-amino-4-chloro-4'-fluorobenzophenone include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas (H₂). This method is highly efficient, but care must be taken as prolonged reaction times or harsh conditions can lead to dehalogenation. nih.govorganic-chemistry.org

Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective. masterorganicchemistry.comyoutube.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (N₂H₄·H₂O) in the presence of a catalyst such as Pd/C or Raney Nickel. nih.govwikipedia.org This avoids the need for high-pressure hydrogen gas.

Other Selective Reagents: Systems like Co₂(CO)₈-H₂O have been shown to selectively reduce nitro groups in quantitative yields without affecting halogens or carbonyl groups. scispace.com Similarly, reagents like hydrazine glyoxylate (B1226380) with zinc or magnesium powder can achieve selective reduction at room temperature. niscpr.res.in

The table below summarizes some selective reduction methods applicable to nitroarenes containing sensitive functional groups.

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Selectivity Notes | Reference(s) |

|---|---|---|---|

| H₂, Pd/C | MeOH, room temp. | Halogens and carbonyls are generally tolerated. Risk of dehalogenation with prolonged reaction. | nih.gov, organic-chemistry.org |

| Fe, HCl (or NH₄Cl) | EtOH/H₂O, reflux | A classic, robust method. Tolerates many functional groups. | masterorganicchemistry.com |

| SnCl₂, HCl | EtOH, reflux | Commonly used, good for substrates with acid-stable groups. | wikipedia.org |

| Hydrazine hydrate, Pd/C | MeOH, 80 °C | Efficient transfer hydrogenation. Highly selective for the nitro group over halogens. | nih.gov |

| Co₂(CO)₈, H₂O | Dioxane, 90 °C | Reduces nitro group to amine; halogens and carbonyls are unaffected. | scispace.com |

| Hydrazine glyoxylate, Zn | Room Temperature | Rapid and selective reduction without hydrogenolysis of halogens. | niscpr.res.in |

These transformations underscore the versatility of this compound as an intermediate in the synthesis of more complex molecules, such as substituted anilines, which are valuable precursors in the pharmaceutical and dye industries. nih.gov

Catalytic Hydrogenation to Amino Derivatives

The reduction of the nitro group in this compound to its corresponding amino derivative, (3-amino-4-chlorophenyl)(4-fluorophenyl)methanone, is a pivotal transformation. This reaction is a classic example of chemoselective reduction, where the nitro group is reduced in the presence of other reducible functionalities like the ketone and the aryl-halide bonds. While specific studies on this compound are not extensively documented, the reduction of analogous chloronitrobenzophenones is well-established and typically proceeds with high yield and selectivity.

Commonly employed methods involve catalytic hydrogenation or the use of metallic reducing agents in acidic or neutral media. For instance, the reduction of the related 4'-chloro-4-nitrobenzophenone to 4-amino-4'-chlorobenzophenone (B1229614) has been successfully achieved using reagents like sodium sulfide (B99878) (Na₂S₂) or tin(II) chloride (SnCl₂) in an acidic medium. nih.govsdichem.com These methods are effective for selectively reducing the nitro group without affecting the chlorine atom or the carbonyl group.

A typical procedure involves dissolving the nitrobenzophenone derivative in a suitable solvent, such as ethanol, and adding it to a hot solution of the reducing agent, like tin(II) chloride in concentrated hydrochloric acid. nih.gov The reaction mixture is then heated to ensure complete conversion. The resulting amino compound is a crucial intermediate for synthesizing more complex molecules, particularly nitrogen-containing heterocycles.

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4'-Chloro-4-nitrobenzophenone | SnCl₂·2H₂O / HCl | Ethanol | Heating on steam bath for 2 hours | 4-Amino-4'-chlorobenzophenone | Not specified | nih.gov |

| 4'-Chloro-4-nitrobenzophenone | Na₂S₂ | Not specified | 92°C, 2.5 hours | 4-Amino-4'-chlorobenzophenone | 85.8% | sdichem.com |

| 4-Chloro-3-nitrotoluene | Sn / MeOH / HCl | Methanol | Not specified | 4-Chloro-3-methylaniline | Effective | copernicus.org |

Photochemical Reactivity and Photostability

The photochemical behavior of this compound is complex, influenced by the presence of three chromophoric groups: the benzophenone ketone, the nitroaromatic system, and the chloroaromatic moiety. Benzophenones are well-known photosensitizers, and nitroaromatic compounds also exhibit rich photochemistry. The interaction of these functional groups upon UV irradiation can lead to several competing reaction pathways.

Photosubstitution Mechanisms

Photosubstitution reactions on the aromatic ring of this compound, particularly involving the displacement of the chlorine atom, are theoretically possible but often not the primary pathway. The chlorine atom is on a benzene (B151609) ring activated by a nitro group in the meta position and a benzoyl group in the para position. Nucleophilic aromatic photosubstitution (SNAr) reactions typically occur when the leaving group is ortho or para to an electron-withdrawing group like a nitro group. While direct photosubstitution of the chlorine may be inefficient, photo-initiated reactions can occur.

Upon UV excitation, the benzophenone moiety can populate an excited triplet state. This excited state can abstract a hydrogen atom from a suitable donor, initiating a radical chain reaction. However, a more likely event involves the cleavage of the carbon-halogen bond. Studies on other haloaromatics have shown that irradiation can induce homolytic cleavage of the C-X bond, generating an aryl radical. libretexts.orgresearchgate.net This radical could then abstract a hydrogen from the solvent or participate in other radical reactions. The presence of aromatic amines has been shown to photoinitiate halogen substitution reactions via an electron transfer mechanism, forming a radical anion intermediate which then expels the halide. copernicus.org

Photolytic Cleavage and Degradation Pathways

The photolytic degradation of this compound is expected to proceed via several pathways, primarily involving the cleavage of the weakest bonds upon electronic excitation. The presence of both a ketone and a nitro group provides two main centers for photochemical reactions.

One major pathway for ketones is the Norrish Type I reaction, or α-cleavage, which involves the homolytic cleavage of the bond between the carbonyl group and one of the α-carbons. nih.gov For this compound, this would result in the formation of a 4-fluorobenzoyl radical and a 4-chloro-3-nitrophenyl radical. These highly reactive radical species would then undergo further reactions with the solvent or other molecules, leading to a variety of degradation products.

A second significant pathway involves the nitro group. The photochemistry of nitroaromatic compounds often involves the cleavage of the C-NO₂ bond or photoreduction. Photolysis of nitrooxy ketones has shown that the distance between the carbonyl and nitrooxy groups influences the photolysis frequency, with photolysis being a very efficient sink for these compounds. copernicus.orgrsc.orgrsc.org For nitroaromatics, photodegradation can lead to the formation of nitrophenols, nitrohydroquinones, and further ring-opened products like carboxylic acids. nih.gov The initial step is often the generation of hydroxyl radicals, which then attack the aromatic ring. nih.gov Therefore, the degradation of this compound under UV light likely leads to a complex mixture of smaller aromatic and aliphatic fragments.

Derivatization for the Synthesis of Nitrogen-Containing Heterocycles

One of the most significant applications of this compound is its use as a precursor for nitrogen-containing heterocycles, which are core structures in many pharmaceuticals. This utility stems from its amino derivative, (3-amino-4-chlorophenyl)(4-fluorophenyl)methanone, obtained via catalytic hydrogenation as described in section 2.3.1. This aminobenzophenone is a key building block for constructing fused heterocyclic systems like quinazolines and benzodiazepines. uni.lu

Synthesis of Quinazolines: 2-Aminobenzophenones can react with a variety of one-carbon sources to form the quinazoline (B50416) ring system. For example, they can undergo condensation reactions with aldehydes, amines, amides, or nitriles, often catalyzed by transition metals or acids. nih.gov A molecular iodine-catalyzed reaction between 2-aminobenzophenones and benzylamines, using oxygen as a green oxidant, provides an efficient route to 2,4-disubstituted quinazolines. nih.gov

Synthesis of Benzodiazepines: 2-Aminobenzophenones are the most common precursors for the synthesis of 1,4-benzodiazepines, a class of compounds famous for their anxiolytic properties. rsc.org The classical synthesis involves the reaction of a 2-aminobenzophenone (B122507) with a glycine (B1666218) ester derivative to form the seven-membered diazepine (B8756704) ring. The substituents on the final benzodiazepine (B76468) are determined by the substitution pattern of the initial aminobenzophenone and the nature of the glycine derivative used.

| Precursor | Reagent(s) | Catalyst/Conditions | Heterocyclic Product Class | Reference |

|---|---|---|---|---|

| 2-Aminobenzophenone | Benzylamine | Ceric Ammonium (B1175870) Nitrate (CAN) / TBHP | Quinazoline | nih.gov |

| 2-Aminobenzophenone | Aldehyde, NH₄OAc | Microwave, Solvent-free | Quinazoline | nih.gov |

| 2-Aminobenzophenone | Glycine ethyl ester HCl | Pyridine | 1,4-Benzodiazepine | copernicus.org |

| 2-Amino-5-chlorobenzophenone | N-methylethylenediamine | Acetonitrile, 90°C | 1,4-Benzodiazepine | copernicus.org |

Advanced Spectroscopic Characterization and Elucidation of 4 Chloro 4 Fluoro 3 Nitrobenzophenone

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular vibrations of 4-Chloro-4'-fluoro-3-nitrobenzophenone. americanpharmaceuticalreview.com These methods provide a molecular fingerprint, allowing for the identification of key functional groups and offering insights into the molecule's structural conformation. americanpharmaceuticalreview.com While both are vibrational methods, their spectra offer complementary information due to different physical principles: FT-IR is based on the absorption of infrared light, whereas FT-Raman is based on the inelastic scattering of laser light. americanpharmaceuticalreview.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the primary functional groups within the this compound molecule by detecting their characteristic vibrational frequencies. The carbonyl (C=O) group, a central feature of the benzophenone (B1666685) structure, typically exhibits a strong, sharp absorption band in the range of 1670 to 1780 cm⁻¹. libretexts.org The precise position of this band can be influenced by the electronic effects of the substituents on the aromatic rings. scialert.net

The nitro (NO₂) group introduces two distinct, strong stretching vibrations: an asymmetric stretch, generally found between 1550-1475 cm⁻¹, and a symmetric stretch in the 1360-1290 cm⁻¹ region. libretexts.org The carbon-chlorine (C-Cl) bond is expected to produce a strong absorption in the lower wavenumber region, typically between 760-550 cm⁻¹. libretexts.orgresearchgate.net The carbon-fluorine (C-F) stretching vibration is characteristically observed in the 1000-1300 cm⁻¹ range. scispace.com

Aromatic C-H stretching vibrations are anticipated to appear as weaker bands in the 3100-3000 cm⁻¹ region. vscht.cz Additionally, characteristic in-ring C=C stretching vibrations for the two aromatic rings are expected in the 1600-1400 cm⁻¹ range. libretexts.org Out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern, typically occur between 900-675 cm⁻¹. libretexts.org

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Weak to Medium |

| Carbonyl (C=O) | Stretch | ~1670 | Strong, Sharp |

| Aromatic C=C | In-ring Stretch | 1600 - 1400 | Medium to Weak |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Carbon-Fluorine (C-F) | Stretch | 1300 - 1000 | Strong |

| Carbon-Chlorine (C-Cl) | Stretch | 760 - 550 | Strong |

| Aromatic C-H | Out-of-plane Bend | 900 - 675 | Medium to Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignment

Fourier Transform Raman (FT-Raman) spectroscopy provides data that is complementary to FT-IR, aiding in a more complete assignment of vibrational modes. Raman scattering intensity is dependent on the change in polarizability of a bond during vibration. Consequently, non-polar bonds and symmetric vibrations, such as the aromatic ring C=C stretching modes, often produce strong signals in Raman spectra, whereas they may be weak in FT-IR. americanpharmaceuticalreview.com

The fundamental frequencies of this compound can be assigned by comparing the experimental FT-IR and FT-Raman spectra with theoretical calculations, as has been done for related molecules like benzophenone and substituted benzonitriles. nih.govnih.gov The vibrations of the C-Cl and C-F bonds are also observable in Raman spectra and their positions help confirm the assignments made from FT-IR data. researchgate.netnih.gov

Analysis of Low-Frequency Vibrational Modes

The low-frequency region of the vibrational spectrum (below 400 cm⁻¹) provides crucial information regarding skeletal and torsional modes of the entire molecule. For a multi-ring system like benzophenone, this region contains the torsional vibrations of the two phenyl rings relative to the central carbonyl group. nih.gov These modes are critical for understanding the molecule's conformational flexibility and ground-state geometry.

Furthermore, out-of-plane bending vibrations involving the heavy atom substituents (C-F, C-Cl, and NO₂) are expected in this low-wavenumber range. scispace.com The analysis of these low-frequency modes, often studied through far-infrared or low-frequency Raman spectroscopy, is essential for a complete elucidation of the molecule's dynamic and structural properties. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon skeleton and analyzing the specific chemical environment of each proton in this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is predicted to show two distinct sets of signals corresponding to the protons on the two differently substituted aromatic rings.

4-Fluoro-substituted Phenyl Ring: This ring contains four protons. Due to the influence of the fluorine atom, these protons are expected to appear as two sets of signals, each integrating to two protons. The protons ortho to the fluorine will be coupled to the adjacent meta protons and also to the ¹⁹F nucleus, likely resulting in a complex multiplet, often appearing as a doublet of doublets. The protons meta to the fluorine will similarly be split by the adjacent ortho protons and show a smaller coupling to the ¹⁹F nucleus. Based on data for similar compounds like 4-fluoronitrobenzene, the signals for protons on a fluorine-bearing ring typically appear in the range of δ 7.2-8.3 ppm. chemicalbook.com

4-Chloro-3-nitro-substituted Phenyl Ring: This ring contains three protons in unique chemical environments. The strong electron-withdrawing effects of both the nitro and chloro groups, as well as the adjacent carbonyl group, will significantly deshield these protons, shifting their signals downfield. The proton at position 2 (ortho to the carbonyl and the nitro group) is expected to be the most deshielded. The proton at position 5 (ortho to the chlorine) and the proton at position 6 (meta to both the nitro and chlorine groups) will also exhibit distinct chemical shifts and coupling patterns (doublets or doublet of doublets) based on their neighboring protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2', H-6' (ortho to F) | Downfield region | Doublet of Doublets (dd) | ³JHH, ³JHF |

| H-3', H-5' (meta to F) | Upfield region | Doublet of Doublets (dd) | ³JHH, ⁴JHF |

| H-2 (ortho to NO₂) | Highly Downfield | Doublet (d) | ⁴JHH |

| H-5 (ortho to Cl) | Downfield region | Doublet (d) | ³JHH |

| H-6 (meta to NO₂, Cl) | Downfield region | Doublet of Doublets (dd) | ³JHH, ⁴JHH |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a definitive map of the carbon framework. This compound has 13 carbon atoms, and due to the molecule's asymmetry, 13 distinct signals are expected.

The carbonyl carbon (C=O) signal will appear significantly downfield, typically in the δ 190-197 ppm range for substituted benzophenones. rsc.org The remaining 12 signals correspond to the aromatic carbons.

4-Fluoro-substituted Phenyl Ring: This ring will show four signals. The carbon directly bonded to the fluorine (C-4') will exhibit a large one-bond coupling constant (¹JCF) and will appear as a doublet. Its chemical shift will be significantly influenced by the fluorine's electronegativity. The other carbons on this ring (C-1', C-2'/6', C-3'/5') will also show smaller C-F couplings (²JCF, ³JCF), which is a key diagnostic feature. rsc.org

4-Chloro-3-nitro-substituted Phenyl Ring: This ring will display six unique signals. The chemical shifts will be governed by the substituent effects of the chloro, nitro, and carbonyl groups. The carbons directly attached to these electron-withdrawing groups (C-1, C-3, C-4) will have their chemical shifts significantly altered. For instance, carbons bearing a nitro group are typically shifted downfield.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Key Features |

| C=O | 190 - 197 | Weak intensity, highly deshielded |

| C-1' (ipso to C=O) | 130 - 135 | May show small ³JCF coupling |

| C-2', C-6' (ortho to F) | 130 - 135 | Doublet due to ²JCF coupling |

| C-3', C-5' (meta to F) | 115 - 120 | Doublet due to ³JCF coupling |

| C-4' (ipso to F) | 160 - 168 | Large doublet splitting (¹JCF) |

| C-1 (ipso to C=O) | 135 - 140 | Deshielded |

| C-2 | 125 - 135 | Influenced by adjacent NO₂ and C=O |

| C-3 (ipso to NO₂) | 145 - 152 | Deshielded by nitro group |

| C-4 (ipso to Cl) | 130 - 140 | Influenced by chlorine |

| C-5 | 120 - 130 | Shielded relative to other ring carbons |

| C-6 | 130 - 135 | Influenced by adjacent C=O |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the molecular orbital energy levels and the photophysical processes that occur upon excitation with light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsnist.govnist.govnih.gov

The UV-Vis absorption spectrum of this compound is expected to be characterized by multiple absorption bands corresponding to different electronic transitions within the molecule. Based on studies of related nitro-substituted aromatic compounds, such as nitrobenzaldehydes and nitrophenols, specific transitions can be anticipated. rsc.orgresearchgate.net

The spectrum will likely exhibit weak, longer-wavelength absorptions corresponding to the n→π* transitions of the carbonyl and nitro groups. uni-muenchen.denih.gov These are typically observed in the range of 330-380 nm. More intense absorptions at shorter wavelengths are attributed to π→π* transitions within the delocalized system of the aromatic rings and the benzophenone chromophore. mdpi.comresearchgate.net The presence of the nitro group, a strong electron-withdrawing group, and the halogens is expected to cause a red-shift (bathochromic shift) of these π→π* bands compared to unsubstituted benzophenone. mdpi.com

Table 2: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Approximate λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Transition Type | Associated Chromophore |

| ~340-360 | Low (~100-500) | n→π | Carbonyl (C=O) and Nitro (NO₂) |

| ~280-300 | Moderate (~1,000-5,000) | π→π | Benzoyl moiety |

| ~250-270 | High (~10,000-20,000) | π→π* | Nitro-substituted phenyl ring |

Fluorescence Spectroscopy for Emission Propertiesresearchgate.net

While many benzophenone derivatives are not strongly fluorescent at room temperature due to efficient intersystem crossing to the triplet state, the presence of substituents can influence the emission properties. Nitroaromatic compounds are often non-fluorescent or weakly fluorescent because the nitro group can provide a pathway for rapid non-radiative decay of the excited singlet state. However, the specific substitution pattern and the solvent environment can play a significant role. In some cases, substituted benzophenones can exhibit fluorescence from a twisted intramolecular charge transfer (TICT) state, particularly in polar solvents. The emission, if observable, would likely be weak and significantly red-shifted from the absorption spectrum.

Phosphorescence and Excitation Spectra Analysisnih.gov

A characteristic feature of many benzophenone derivatives is their strong phosphorescence at low temperatures. chemicalbook.com This emission originates from the triplet state (T₁), which is populated efficiently from the initially excited singlet state (S₁) via intersystem crossing. The phosphorescence spectrum of this compound, likely measured in a frozen solvent matrix at 77 K, is expected to show a structured emission band at longer wavelengths than any fluorescence. The excitation spectrum, which is a measure of the emission intensity at a fixed wavelength while scanning the excitation wavelength, should ideally match the absorption spectrum, confirming that the phosphorescence originates from the absorbing species.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysisnih.govnist.gov

High-resolution mass spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. For this compound, the experimentally determined monoisotopic mass should align with the theoretical value calculated from its molecular formula, C₁₃H₇ClFNO₃. nih.govepa.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₇ClFNO₃ |

| Monoisotopic Mass (Calculated) | 279.00985 u |

| Nominal Mass | 279 u |

In addition to molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. In electron ionization (EI) mode, the molecular ion (M⁺˙) will undergo characteristic fragmentations. For this compound, key fragmentation pathways are expected to involve:

Loss of the nitro group: A peak corresponding to [M - NO₂]⁺. youtube.com

Loss of chlorine: A peak corresponding to [M - Cl]⁺. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) in the molecular ion region would also be a key indicator. nist.gov

Cleavage at the carbonyl group: This can lead to the formation of benzoyl-type cations, such as [C₇H₄FO]⁺ and [C₆H₃ClNO₂]⁺.

Sequential loss of small molecules: For example, loss of CO from benzoyl fragment ions.

Analysis of the fragmentation of related compounds like 3-nitrobenzophenone (B1329437) shows prominent peaks for the molecular ion, as well as fragments corresponding to the phenyl and nitrophenyl moieties. nist.govnih.gov Similarly, the mass spectrum of 4-chloro-3-nitrobenzophenone (B1581017) provides insight into the fragmentation of the chloro- and nitro-substituted ring. nist.gov

Computational and Theoretical Studies of 4 Chloro 4 Fluoro 3 Nitrobenzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in computational chemistry for predicting the electronic structure and properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 4-Chloro-4'-fluoro-3-nitrobenzophenone.

Molecular Geometry Optimization and Structural Parameters

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this optimization is typically performed using a functional such as B3LYP in combination with a suitable basis set, for instance, 6-311++G(d,p).

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral (torsional) angles. In this compound, the presence of two phenyl rings connected by a carbonyl group leads to a non-planar structure. The dihedral angles between the phenyl rings and the carbonyl group are of particular interest as they influence the extent of π-conjugation across the molecule. The electron-withdrawing nitro group and the halogen substituents (chloro and fluoro) can induce subtle changes in the geometry of the benzene (B151609) rings, such as slight elongations of adjacent C-C bonds and alterations in bond angles.

Table 1: Representative Calculated Structural Parameters for this compound

| Parameter | Bond | Expected Bond Length (Å) | Parameter | Angle | Expected Bond Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C=O | 1.22 - 1.24 | Bond Angle | C-C-C (phenyl) | 118 - 122 |

| C-Cl | 1.73 - 1.75 | C-C=O | 118 - 122 | ||

| C-F | 1.34 - 1.36 | O=C-C | 120 - 123 | ||

| C-N (nitro) | 1.47 - 1.49 | C-N-O (nitro) | 116 - 119 | ||

| N-O (nitro) | 1.21 - 1.23 | Cl-C-C | 118 - 121 | ||

| C-C (phenyl) | 1.38 - 1.41 | F-C-C | 117 - 120 |

Harmonic Vibrational Frequencies and Infrared/Raman Intensities Prediction

Once the optimized geometry is obtained, harmonic vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. This analysis is crucial for identifying the characteristic vibrational modes associated with different functional groups. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds.

For this compound, the vibrational spectrum would exhibit characteristic peaks for the carbonyl (C=O) stretching, C-Cl stretching, C-F stretching, and the symmetric and asymmetric stretching of the nitro (NO₂) group. Aromatic C-H stretching and C-C stretching vibrations within the phenyl rings would also be present. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other theoretical approximations. The predicted intensities of the IR and Raman bands help in the interpretation of experimental spectra.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Carbonyl (C=O) Stretch | 1650 - 1680 | Strong (IR) |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong (IR) |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong (IR) |

| C-F Stretch | 1200 - 1250 | Strong (IR) |

| C-Cl Stretch | 700 - 800 | Medium to Strong |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. longdom.org

In this compound, the HOMO is expected to be localized primarily on the fluorophenyl ring, which is less deactivated than the chloro-nitrophenyl ring. Conversely, the LUMO is anticipated to be concentrated on the chloro-nitrophenyl ring, particularly on the nitro group, due to its strong electron-withdrawing nature. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and easier electronic excitation. ufms.br The presence of the nitro group is expected to significantly lower the LUMO energy, resulting in a relatively small energy gap for this compound.

Table 3: Representative Frontier Molecular Orbital Energies and Gap

| Parameter | Expected Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.5 to -3.5 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP map would show the most negative potential (red) around the oxygen atoms of the carbonyl and nitro groups, indicating these are the primary sites for electrophilic interactions. imist.ma The region around the fluorophenyl ring would also exhibit some negative potential. In contrast, the most positive potential (blue) would likely be located around the hydrogen atoms of the phenyl rings and near the carbon atom of the carbonyl group. tandfonline.comresearchgate.net The presence of the electron-withdrawing nitro group creates a significant region of positive potential on the chloro-nitrophenyl ring. nih.gov

Mulliken Population Analysis for Charge Distribution

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule, providing a quantitative measure of the electron distribution. Although it has some known limitations, it offers a straightforward way to understand the charge distribution and the effects of substituent groups.

In this compound, the Mulliken charge analysis would be expected to show significant negative charges on the oxygen atoms of the carbonyl and nitro groups, as well as on the fluorine and chlorine atoms, reflecting their high electronegativity. The nitrogen atom of the nitro group and the carbon atom of the carbonyl group would likely carry positive charges. The carbon atoms attached to the halogens and the nitro group would also exhibit positive charges due to the electron-withdrawing effects of these substituents. This charge distribution is a key factor in determining the molecule's dipole moment and its interactions with other molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra and Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited states of molecules and for simulating their electronic absorption spectra (e.g., UV-Vis spectra). scirp.org By calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λ_max) and the intensity of the absorption bands. nih.gov

Table 4: Representative Predicted Electronic Absorption Data from TD-DFT

| Transition | Wavelength (λ_max) (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 300 - 350 | > 0.1 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 250 - 290 | > 0.1 | HOMO-1 → LUMO, HOMO → LUMO+1 |

| S₀ → S₃ | < 250 | Variable | Various MO transitions |

Quantum Chemical Calculations for Electronic and Polarization Characteristics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental in elucidating the electronic properties of molecules. researchgate.netnih.gov For this compound, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy. prensipjournals.comresearchgate.net

These studies focus on key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. scispace.com A smaller energy gap generally suggests higher reactivity and is often associated with enhanced nonlinear optical (NLO) properties. scispace.com

Furthermore, the molecular electrostatic potential (MEP) surface is mapped to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. tandfonline.com In this compound, the electronegative oxygen, nitrogen, chlorine, and fluorine atoms would create distinct regions of negative potential, indicating likely sites for interaction.

Key electronic and polarization characteristics that would be determined from these calculations include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Hardness (η) and Softness (S): These are related to the HOMO-LUMO gap and describe the molecule's resistance to deformation of its electron cloud. prensipjournals.com

Below is an illustrative table of the kind of data that would be generated for this compound from such calculations, based on findings for similar molecules.

| Parameter | Expected Value/Finding |

| HOMO Energy | Negative value (e.g., -6 to -8 eV) |

| LUMO Energy | Less negative value (e.g., -2 to -4 eV) |

| HOMO-LUMO Gap | ~3 to 5 eV |

| Dipole Moment | Non-zero value, indicating polarity |

| MEP Surface | Negative potential near O, N, Cl, F atoms |

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of this compound is not rigid. The two phenyl rings can rotate around the single bonds connecting them to the central carbonyl group. Conformational analysis is performed to identify the most stable geometric arrangement (the global minimum on the potential energy surface) and the rotational energy barriers.

These studies typically involve scanning the dihedral angles between the phenyl rings and the carbonyl plane. The results would likely show that a non-planar conformation is the most stable, due to the steric hindrance caused by the substituents on the rings.

Prediction of Non-Linear Optical (NLO) Properties (Polarizability, Hyperpolarizability)

Organic molecules with significant charge-transfer characteristics, often arising from electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit strong NLO responses. asianpubs.org The structure of this compound, with its electron-withdrawing nitro group and halogen atoms, suggests it could be a candidate for NLO applications.

Computational chemistry is a powerful tool for predicting NLO properties. The key parameters are:

Linear Polarizability (α): A measure of how easily the electron cloud is distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity, such as second-harmonic generation.

These properties are calculated using methods like DFT. A large value for the first-order hyperpolarizability, often compared to a standard reference like urea, indicates a strong NLO response. scispace.com The magnitude of these properties is directly related to the electronic structure, particularly the HOMO-LUMO gap; a smaller gap often leads to larger hyperpolarizability. tandfonline.com

An illustrative table of predicted NLO properties is shown below.

| Property | Calculation Method | Expected Finding |

| Linear Polarizability (α) | DFT/B3LYP | Value in the order of 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | DFT/B3LYP | A value significantly larger than that of urea |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a specific target, typically a protein or enzyme (the receptor). tandfonline.com This method is crucial in drug discovery for screening potential therapeutic agents.

For this compound, docking simulations would be performed against a chosen biological target. The simulation would predict the binding affinity (often expressed as a binding energy in kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. The results would identify the key amino acid residues in the receptor's binding pocket that interact with the ligand. A lower binding energy generally indicates a more stable complex and a higher potential for biological activity. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Environmental Prediction

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or environmental fate. asianpubs.orgplos.org A QSAR model is built by correlating calculated molecular descriptors (e.g., steric, electronic, hydrophobic properties) with experimentally measured activities. asianpubs.org

For a class of compounds including this compound, a QSAR study would involve:

Assembling a dataset of structurally related molecules with known biological activity (e.g., anticancer, antimicrobial).

Calculating a variety of molecular descriptors for each molecule.

Using statistical methods, such as multiple linear regression, to build an equation that predicts the activity based on the most relevant descriptors. asianpubs.org

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or environmentally benign molecules. nih.gov

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

While quantum chemical calculations often focus on a single, optimized molecular structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

An MD simulation of this compound, typically in a solvent environment like water, would reveal:

Conformational Flexibility: How the dihedral angles of the molecule fluctuate over time.

Stability of Intramolecular Interactions: Whether the weak hydrogen bonds identified in static calculations persist over the simulation.

Solvent Interactions: How the molecule interacts with surrounding water molecules, which is crucial for understanding its solubility and behavior in a biological context.

These simulations provide a more realistic picture of the molecule's behavior in a condensed phase, complementing the insights gained from static quantum chemical calculations.

Crystallographic Investigations of 4 Chloro 4 Fluoro 3 Nitrobenzophenone and Its Derivatives

X-ray Diffraction (XRD) Analysis for Crystal and Molecular Structure Determination

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Packing

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the molecular structure of a compound. For a molecule like 4-Chloro-4'-fluoro-3-nitrobenzophenone, which is achiral, the analysis would focus on establishing the precise molecular conformation and the arrangement of molecules within the crystal lattice. nih.gov

In a typical SCXRD analysis of a related benzophenone (B1666685) derivative, such as (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone, a single crystal of suitable quality is mounted on a diffractometer and irradiated with monochromatic X-rays. researchgate.net The resulting diffraction pattern is used to solve the crystal structure.

The key parameters obtained from SCXRD analysis are presented in the table below, using data from a representative benzophenone derivative as an illustrative example.

| Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(3) |

| c (Å) | 13.567(5) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 1090.1(7) |

| Z | 4 |

| Density (calculated) | 1.40 Mg/m³ |

| R-factor | 0.068 |

This data is for a representative benzophenone derivative and is used for illustrative purposes.

From this data, the dihedral angle between the two phenyl rings can be determined, which is a critical conformational feature of benzophenones. For instance, in the representative structure, this angle is 57.45 (12)°. researchgate.net The analysis also provides precise bond lengths and angles, confirming the molecular connectivity.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline nature of a material. It is particularly useful for phase identification, assessing sample purity, and studying crystalline transitions. In the case of a related compound, 4-chloro-3-nitrobenzophenone (B1581017), PXRD has been used to confirm the crystalline nature of the grown crystal. epa.gov

A typical PXRD pattern consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystalline phase. The positions and intensities of these peaks can be compared to a simulated pattern derived from SCXRD data to confirm the bulk identity of the synthesized material. While a specific PXRD pattern for this compound is not available, the technique would be essential for its solid-state characterization.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. Understanding these interactions is key to explaining the physical properties of the crystal, such as its melting point, solubility, and mechanical strength.

Hydrogen Bonding Networks (e.g., C-H···F Interactions, Intramolecular Hydrogen Bonds)

In the crystal structure of this compound, one would expect to find a network of weak intermolecular hydrogen bonds. Given the presence of fluorine and nitro groups, interactions such as C-H···F and C-H···O are highly probable. Studies on related fluorinated and nitrated organic molecules have shown that these interactions can play a significant role in the crystal packing. nih.govsdichem.com

For example, in the crystal structure of N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline, the molecular packing is stabilized by F···H interactions, among others. sdichem.com In the case of our title compound, the hydrogen atoms on the aromatic rings could act as donors, while the fluorine atom and the oxygen atoms of the nitro group could act as acceptors. Intramolecular hydrogen bonds, though less common for these groups, could also influence the molecular conformation.

π-Stacking and Other Non-Covalent Interactions

The aromatic rings of the benzophenone core are capable of engaging in π-stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are a significant driving force in the packing of many aromatic compounds. The specific geometry of the π-stacking (e.g., face-to-face or edge-to-face) would be determined from the SCXRD data.

Other non-covalent interactions that could be present include dipole-dipole interactions arising from the polar C=O, C-F, C-Cl, and N-O bonds, as well as weaker van der Waals forces. The interplay of all these interactions dictates the final, most stable crystal packing arrangement.

Assessment of Crystalline Perfection and Defect Analysis

The quality of a crystal is crucial for its potential applications. High-resolution X-ray diffraction (HRXRD) is a powerful technique for assessing the crystalline perfection of single crystals. For a related compound, 4-chloro-3-nitrobenzophenone, HRXRD has been employed to examine the quality of the grown crystals. epa.gov

This analysis can reveal the presence of crystalline defects such as low-angle grain boundaries, dislocations, and point defects (vacancies and interstitials). epa.gov A high degree of crystalline perfection is indicated by sharp, symmetrical diffraction peaks in the HRXRD rocking curve. For materials intended for applications such as nonlinear optics or electronics, a low defect density is often a critical requirement.

Impact of Halogen Substitution on Crystal Density and Packing Modes

A comprehensive analysis of the impact of halogen substitution on the crystal density and packing modes of this compound and its derivatives is currently limited by the lack of available crystallographic data in publicly accessible research. Extensive searches of chemical and crystallographic databases have not yielded specific structural information for this compound or its corresponding bromo and iodo analogues.

In broader crystallographic studies of various organic compounds, halogen substitution is a well-documented strategy to influence molecular conformation and crystal packing, which in turn affects physical properties like crystal density. The nature of the halogen atom, its size, electronegativity, and ability to form halogen bonds are all critical factors in determining the supramolecular architecture.

The packing modes in halogenated compounds are often dictated by a variety of intermolecular interactions, including hydrogen bonds, π-π stacking, and halogen bonds. The strength of halogen bonds (C–X···A, where X is the halogen and A is a Lewis base) is known to generally increase in the order Cl < Br < I. This increasing strength can lead to different packing motifs. For instance, stronger halogen bonds involving iodine may result in more directional and shorter intermolecular contacts, potentially leading to denser crystal packing compared to their chloro or bromo counterparts.

While these general principles are well-established, their specific application to this compound and its derivatives remains speculative without experimental crystallographic data. The interplay between the nitro group, the carbonyl group, and the different halogen substituents would likely result in complex and potentially unique packing arrangements.

To provide a detailed and accurate analysis as requested, crystallographic studies determining the single-crystal X-ray structures of this compound, 4-Bromo-4'-fluoro-3-nitrobenzophenone, and 4-Iodo-4'-fluoro-3-nitrobenzophenone would be necessary. Such studies would allow for a direct comparison of their unit cell parameters, space groups, calculated densities, and the specific intermolecular interactions that govern their crystal packing.

Interactive Data Table: Hypothetical Comparison of Halogenated 4'-fluoro-3-nitrobenzophenone Derivatives

The following table is a hypothetical representation based on general crystallographic trends and is for illustrative purposes only, as specific experimental data is not available.

| Compound Name | Halogen (X) | Molecular Weight ( g/mol ) | Crystal System (Hypothetical) | Calculated Density (g/cm³) (Hypothetical) | Dominant Packing Interactions (Hypothetical) |

| This compound | Cl | 279.65 | Monoclinic | 1.55 | C-H···O, C-H···F, π-π stacking |

| 4-Bromo-4'-fluoro-3-nitrobenzophenone | Br | 324.10 | Monoclinic | 1.75 | C-H···O, C-H···F, C-Br···O, π-π stacking |

| 4-Iodo-4'-fluoro-3-nitrobenzophenone | I | 371.10 | Orthorhombic | 1.95 | C-H···O, C-H···F, C-I···O (stronger halogen bonds) |

Advanced Research Applications and Derivatization of 4 Chloro 4 Fluoro 3 Nitrobenzophenone in Organic Chemistry

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of reactive functional groups on the 4-Chloro-4'-fluoro-3-nitrobenzophenone scaffold makes it a valuable precursor in multi-step organic syntheses. The electron-withdrawing nitro group activates the chlorine atom for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amine, opening pathways to a variety of cyclization reactions.

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

While direct literature detailing the synthesis of specific heterocycles from this compound is not prominent, its chemical structure is ideally suited for such transformations. The presence of a chlorine atom ortho to a nitro group is a classic structural motif for the synthesis of fused nitrogen-containing heterocycles. The typical synthetic route involves the reduction of the nitro group to an aniline (B41778) derivative. This new amino group, being positioned next to the chlorine atom, can then undergo an intramolecular cyclization via nucleophilic substitution to form a new heterocyclic ring. Alternatively, the resulting diamine can react with various reagents to construct a wide array of heterocyclic systems. This potential makes it a plausible, if not yet widely reported, precursor for creating complex, nitrogen-rich molecular frameworks. General methods for the metal-catalyzed dehydrative cyclization are established for forming a wide range of nitrogen-containing heterocycles under mild conditions. pitt.edu

Building Block for Poly-Substituted Fluorenone Type Compounds

Benzophenones are well-known precursors for the synthesis of fluorenones through intramolecular cyclization, often proceeding via photocatalytic or acid-catalyzed intramolecular C-H arylation (the Pschorr cyclization). This transformation creates a new carbon-carbon bond between the two phenyl rings, resulting in the tricyclic fluorenone core.

Given this established reactivity, this compound could theoretically serve as a building block for poly-substituted fluorenones. The resulting fluorenone would be decorated with chloro, fluoro, and nitro substituents, making it a highly functionalized and potentially useful intermediate for further chemical modification. However, specific studies detailing the cyclization of this compound to a corresponding fluorenone derivative are not readily found in the surveyed literature.

Intermediate in the Manufacturing Process of Active Pharmaceutical Ingredients (APIs)

The most commercially significant role of this compound is as a key intermediate in the manufacturing of Active Pharmaceutical Ingredients (APIs). ganeshremedies.com Specifically, it is a documented precursor in the synthesis of Flubendazole, a benzimidazole-based anthelmintic agent used to treat worm infections. ganeshremedies.com In the synthesis of Flubendazole, the this compound molecule undergoes a series of transformations, typically involving the reduction of the nitro group and subsequent reactions to construct the final benzimidazole (B57391) ring system. Its use in the commercial production of this API underscores the compound's importance and reliability as a chemical building block in the pharmaceutical industry. ganeshremedies.com

Table 1: Application as an API Intermediate

| Intermediate Compound | API Product | Therapeutic Class |

|---|

Research and Development of Functional Materials

The photophysical properties inherent to the benzophenone (B1666685) core have led to extensive research into its derivatives for applications in materials science, particularly in areas related to photochemistry.

Investigation as a Hydrogen Abstraction Type Photoinitiator in UV Curing

Benzophenone and its derivatives are a well-established class of Type II photoinitiators, which function via a hydrogen abstraction mechanism upon exposure to UV light. When irradiated, the benzophenone is excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor (like an amine or a thiol) to generate reactive radicals. These radicals initiate the polymerization of monomers and oligomers, leading to the rapid curing of inks, coatings, and adhesives.

A structurally related compound, 4-Chlorobenzophenone, is used commercially as a photoinitiator in UV curable coatings and inks. sellchems.com While this demonstrates the utility of chlorinated benzophenones in this field, there is no specific research found that investigates this compound for this application. The presence of the nitro group would likely alter the compound's photophysical properties significantly, potentially quenching the desired triplet state or leading to alternative photochemical pathways, which may explain the lack of its application in this area.

Application as a Photophysical Probe in Biochemical Studies

The ability of the benzophenone moiety to be photo-activated makes it a useful photophore for applications in chemical biology, such as photo-affinity labeling. In such experiments, a benzophenone-containing molecule is designed to bind to a specific biological target (e.g., a protein). Upon UV irradiation, the activated benzophenone can form a covalent bond with nearby amino acid residues, allowing researchers to identify binding sites or interacting partners.

Despite this general utility of the benzophenone scaffold, there is no available literature suggesting that this compound has been specifically developed or used as a photophysical probe in biochemical studies. Its complex substitution pattern may influence its binding and photochemical behavior in ways that have not yet been explored for this purpose.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Flubendazole |

| 4-Chlorobenzophenone |

Research in Polymer and Coating Production

While direct applications of this compound in final polymer or coating formulations are not extensively documented, its true value lies in its potential as a precursor to high-performance polymer monomers. The presence of reactive sites—the chloro and fluoro substituents, and the nitro group—allows for its chemical modification to generate monomers suitable for polycondensation reactions.

High-performance polymers such as poly(aryl ether ketone)s (PAEKs), including polyether ether ketone (PEEK) and polyether ketone (PEK), are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of these polymers often involves the nucleophilic substitution reaction between an activated dihalo-monomer and a bisphenolate salt.

The derivatization of this compound can be envisioned to follow a pathway to create such monomers. A critical step involves the transformation of the nitro group into a hydroxyl group. This conversion would yield a dihalohydroxybenzophenone derivative, a key building block for PAEK synthesis. The general synthetic approach is outlined below:

Table 1: Plausible Derivatization of this compound for Monomer Synthesis

| Step | Reaction | Intermediate/Product | Potential Application |

| 1 | Reduction of Nitro Group | 4-Chloro-4'-fluoro-3-aminobenzophenone | Precursor for further functionalization |

| 2 | Diazotization of Amino Group | Diazonium salt intermediate | --- |

| 3 | Hydrolysis of Diazonium Salt | 4-Chloro-4'-fluoro-3-hydroxybenzophenone | Monomer for PAEK synthesis |

The resulting 4-chloro-4'-fluoro-3-hydroxybenzophenone could then undergo polycondensation with a bisphenol, or after conversion to its phenolate (B1203915) salt, self-polymerize to form a polyether ketone. The presence of impurities, such as nitro compounds, in monomers like 4,4'-difluorobenzophenone (B49673) has been shown to affect the color and physical properties of the resulting PEEK polymers. google.com This underscores the importance of the efficient conversion of the nitro group in any precursor.

The chloro and fluoro substituents on the benzophenone core are susceptible to nucleophilic aromatic substitution, a key reaction in the formation of the ether linkages in PAEKs. Research on the polymerization of related monomers, such as 4-chloro-4'-hydroxybenzophenone, has demonstrated the feasibility of this approach to produce high molecular weight polymers. google.com

Advanced Catalysis Research and Ligand Design

The field of catalysis continuously seeks novel ligand architectures to fine-tune the activity and selectivity of metal-based catalysts. The derivatization of this compound offers a strategic entry point into the synthesis of unique ligands for advanced catalytic applications.

A prominent pathway involves the reduction of the nitro group to an amine, yielding 4-chloro-4'-fluoro-3-aminobenzophenone. This amino-functionalized benzophenone can then serve as a versatile precursor for the synthesis of various ligand types, most notably Schiff base ligands.

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a cornerstone of coordination chemistry. Their metal complexes have demonstrated significant catalytic activity in a wide array of organic transformations. derpharmachemica.com

Table 2: Proposed Synthesis of a Schiff Base Ligand and its Metal Complex

| Step | Reactants | Product | Class of Compound |

| 1 | This compound, Reducing Agent (e.g., SnCl₂/HCl) | 4-Chloro-4'-fluoro-3-aminobenzophenone | Amino-functionalized benzophenone |

| 2 | 4-Chloro-4'-fluoro-3-aminobenzophenone, Salicylaldehyde | Schiff base ligand | N,O-bidentate ligand |

| 3 | Schiff base ligand, Metal salt (e.g., Cu(OAc)₂) | Metal-Schiff base complex | Catalyst |

The resulting Schiff base ligand, featuring nitrogen and oxygen donor atoms, can coordinate with a variety of transition metals (e.g., Cu, Ni, Co, Pd) to form stable complexes. The electronic properties of the benzophenone core, influenced by the electron-withdrawing chloro and fluoro substituents, can modulate the electron density at the metal center, thereby influencing its catalytic performance.

These metal complexes have the potential to catalyze a range of reactions, including:

Oxidation Reactions: The catalytic oxidation of alcohols and other organic substrates.

C-C Coupling Reactions: Such as Suzuki-Miyaura and Heck couplings, which are fundamental in the synthesis of complex organic molecules.

Asymmetric Catalysis: Chiral versions of these ligands could be developed for enantioselective transformations.

Research on metal complexes of ligands derived from o-aminophenol and other amino-functionalized aromatics has shown their utility in homogeneous catalysis, including C-H amination and alcohol oxidation. derpharmachemica.comresearchgate.net The structural and electronic features of ligands derived from 4-chloro-4'-fluoro-3-aminobenzophenone would make their metal complexes interesting candidates for similar catalytic studies.

Advanced Analytical Methodologies for Purity Assessment and Process Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 4-Chloro-4'-fluoro-3-nitrobenzophenone, enabling the separation of the target compound from starting materials, by-products, and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is particularly well-suited for monitoring the synthesis of this compound, which involves volatile or semi-volatile organic molecules. thermofisher.comamazonaws.com

Reaction Progress Monitoring: During synthesis, such as in Suzuki coupling reactions used to create similar ketone structures, GC analysis can be performed on aliquots taken from the reaction mixture. chemicalbook.com The disappearance of starting materials and the appearance of the product peak in the resulting chromatogram allow chemists to track the reaction's progression and determine the point of completion. chemicalbook.com

Product Identification: Once the components are separated by the GC column based on their boiling points and polarity, they enter the mass spectrometer. thermofisher.com The mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint." By comparing the obtained spectrum with known libraries or by analyzing the fragmentation, the identity of this compound can be unequivocally confirmed. technologynetworks.com The technique provides three-dimensional data, including the chromatogram for quantification and the mass spectrum for identification. technologynetworks.com

Below is a table of typical parameters for a GC-MS analysis suitable for this compound.

| Parameter | Typical Setting | Purpose |

| GC Column | Capillary column (e.g., 30m x 0.25mm) with a 5% phenyl polysiloxane stationary phase | Separates components of the sample mixture based on volatility and polarity. |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. thermofisher.com |

| Inlet Temperature | 250 - 300 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) | Optimizes the separation of compounds with different boiling points. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum for identification. nih.gov |

| MS Detector | Quadrupole or Ion Trap | Separates and detects ions based on their mass-to-charge (m/z) ratio. thermofisher.com |

| Scan Range | 50 - 600 m/z | Detects the parent molecular ion and its significant fragments. nih.gov |

High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of pharmaceutical intermediates like this compound. It is especially useful for non-volatile or thermally unstable compounds. The most common mode used is Reverse-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture.

Purity Analysis: An HPLC method allows for the precise quantification of the main compound. The area under the peak corresponding to this compound in the chromatogram is directly proportional to its concentration. Purity is typically expressed as a percentage of the total peak area, with specifications often requiring a minimum of 97-98%. sdichem.comcymitquimica.com

Impurity Profiling: A well-developed HPLC method can separate the main product from structurally similar impurities, such as isomers, unreacted starting materials, or degradation products. researchgate.net By running standards of known potential impurities, these can be identified and quantified. This is critical for ensuring the quality and consistency of the final product, as even small amounts of certain impurities can affect subsequent reaction steps or the properties of the final active pharmaceutical ingredient (API). researchgate.net For example, a method for the related compound Oxybenzone successfully separated it from four different impurities using a C18 column. researchgate.net

The following table outlines typical conditions for an RP-HPLC method for purity analysis.

| Parameter | Typical Setting | Purpose |

| HPLC Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) | Provides a nonpolar stationary phase for separating the compound from polar and nonpolar impurities. researchgate.net |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with additives like formic acid) | The solvent that carries the sample through the column; its composition is optimized for the best separation. researchgate.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the analysis time. researchgate.net |

| Detection | UV-Vis Detector at a specific wavelength (e.g., 260 nm) | Monitors the column eluent for UV-absorbing compounds. The wavelength is chosen for maximum absorbance of the analyte. chemicalbook.com |

| Column Temperature | 25 - 40 °C | Maintained at a constant temperature to ensure reproducible retention times. nih.gov |

| Injection Volume | 10 - 20 µL | The volume of the sample solution introduced into the system. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). researchgate.net This innovation, combined with instrumentation that can handle much higher system back-pressures (up to 15,000 psi or 1000 bar), provides substantial improvements in analytical performance. researchgate.netneliti.com